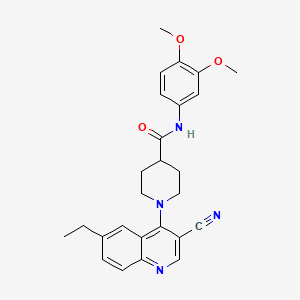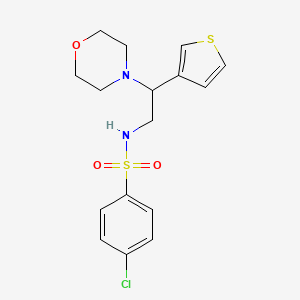
N-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound composed of diverse aromatic rings and heterocyclic structures. It is characterized by the presence of functional groups that contribute to its unique chemical properties. The compound finds utility in various research and industrial applications due to its distinctive structural features.
Wissenschaftliche Forschungsanwendungen
: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has extensive applications in multiple scientific fields:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules, catalyst design, and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential as an inhibitor or activator of certain biological pathways, impacting studies in enzymology, protein interactions, and cellular processes.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its unique structure allows it to interact with biological targets in a specific manner.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceutical intermediates due to its versatile chemical reactivity.
Wirkmechanismus
Target of Action
Furan derivatives have been heavily studied due to their therapeutic potentials against certain types of tumors .
Mode of Action
Furan schiff base derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are potentially responsible for the enhancement of biological activity .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Result of Action
Several schiff bases have exhibited potent antibacterial, antifungal, anticancer, and diuretic activities .
Vorbereitungsmethoden
: Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, each requiring precise reaction conditions such as temperature, solvents, and catalysts.
Formation of 1,2,4-oxadiazole intermediate: Starting from a furan derivative, the reaction involves condensation with a hydrazide compound under acidic conditions to yield the oxadiazole ring.
Coupling reactions: The formed oxadiazole intermediate is coupled with a suitable halogenated benzene derivative in the presence of a base to form the desired phenyl-oxadiazole structure.
Final construction: The pyrazole ring is then introduced through cyclization reactions involving appropriate reagents and conditions, followed by the coupling with the carboxamide moiety.
Industrial Production Methods: In industrial settings, the production process is optimized for yield and efficiency. Large-scale synthesis may involve continuous flow reactors, automated control systems, and scalable reaction conditions to meet the demand for high-purity compounds.
Analyse Chemischer Reaktionen
: Types of Reactions:
Oxidation: The compound can undergo oxidation reactions leading to the formation of various oxides and peroxides depending on the applied oxidizing agents and conditions.
Reduction: Reduction reactions involve the conversion of carbonyl or nitro groups into corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide under controlled conditions.
Reduction: Common reducers include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Typical reagents involve halogenated compounds, nucleophiles like amines or alcohols, and catalysts such as palladium or copper complexes.
Major Products Formed from These Reactions: The products of these reactions depend on the specific pathway and conditions but may include various functionalized derivatives with modified aromatic and heterocyclic rings.
Vergleich Mit ähnlichen Verbindungen
: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is compared with similar compounds such as:
N-(2-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-carboxamide
N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxamide
The uniqueness of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity compared to other related compounds.
Eigenschaften
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-16-19(15-25-29(16)18-9-3-2-4-10-18)24(30)26-20-11-6-5-8-17(20)14-22-27-23(28-32-22)21-12-7-13-31-21/h2-13,15H,14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXYCFWDRKXJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)


![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)
![3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2509249.png)
![6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2509250.png)


![3-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2509256.png)
![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)
